2-(Cyanomethyl)benzimidazole
Overview
Description
2-(Cyanomethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetonitrile group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyanomethyl)benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with reagents such as cyanoacetic acid ester, ethyl 2-cyanoacetimidate, and cyanoacetamide . Another method includes the condensation of o-phenylenediamine with aldehydes in the presence of oxidizing agents like sodium metabisulphite .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous-flow processes to ensure high yield and efficiency. For example, the di-N-alkylation of 1H-benzimidazole in a fixed-bed reactor under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium metabisulphite.
Reducing Agents: Sodium borohydride (NaBH₄).
Solvents: Acetonitrile, ethanol, water.
Major Products Formed:
Oxidation Products: Benzimidazole derivatives with various functional groups.
Reduction Products: Reduced forms of benzimidazole derivatives.
Substitution Products: Substituted benzimidazole derivatives with different electrophilic groups.
Scientific Research Applications
2-(Cyanomethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Employed in the development of pharmaceutical agents with therapeutic activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzimidazole involves its interaction with biological targets, such as enzymes and DNA. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-(Cyanomethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with biological significance.
2-Substituted Benzimidazoles: Exhibiting various pharmacological properties, including antimicrobial and antiviral activities.
Uniqueness: this compound stands out due to its unique acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various heterocyclic compounds and a promising candidate for therapeutic development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVACANEIVHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063445 | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-88-4 | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Benzimidazolyl)acetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzimidazol-2-yl)ethanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOLE-2-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AN9A7OY6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Benzimidazole-2-acetonitrile a useful synthetic building block?
A1: 1H-Benzimidazole-2-acetonitrile possesses a nucleophilic NCC bis-nucleophilic center, enabling it to react with various electrophiles. This property allows for the construction of diverse fused benzimidazole ring systems, which are prevalent in numerous biologically active compounds. [, , , , , , , , , , , , , , , ]
Q2: What are some examples of heterocyclic ring systems that can be synthesized using 1H-Benzimidazole-2-acetonitrile?
A2: Researchers have successfully synthesized a variety of heterocyclic systems using this compound, including: * Benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides [] * Pyrido[1,2-a]benzimidazoles [, , , , ] * Pyrazolo[3,4-d]pyridazines [, ] * Pyrimido[1,2-a]benzimidazoles [] * Triazolo[4,3-a]pyrimidines [] * Benzimidazolylthiazoles [] * Thiazolopyrimido[1,6-a]benzimidazoles [] * Benzo[g]imidazo[1,2-a]pyridines [] * Iso-C-nucleoside Analogues []
Q3: Can you provide an example of a regioselective reaction involving 1H-Benzimidazole-2-acetonitrile?
A3: 1H-Benzimidazole-2-acetonitrile reacts regioselectively with N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines to yield benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides. This reaction preferentially occurs at the nitrogen atom of the benzimidazole ring. [] Similarly, it exhibits regioselectivity in reactions with enaminones, leading to the formation of pyrazole and isoxazole derivatives. []
Q4: How does the reaction of 1H-Benzimidazole-2-acetonitrile with elemental sulfur and selenium differ?
A4: Interestingly, the reaction pathway diverges depending on the chalcogen used. With elemental sulfur, a tetracyclic [, ]thiazolo[4′,5′:4,5]pyrimido[1,6-a]benzimidazol-2(3H)-thione forms. Conversely, utilizing selenium leads to the creation of a zwitterionic 7-(benzimidazolium-2-yl)-[1,2]thiaselenolo[2,3-b][1,2,4]thiaselenazole-6-thiolate. X-ray crystallography confirmed the structures of these distinct products. []
Q5: What are some applications of compounds derived from 1H-Benzimidazole-2-acetonitrile?
A5: Derivatives of this compound have shown potential in various areas: * Antifungal activity: Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, synthesized from 1H-Benzimidazole-2-acetonitrile, have displayed promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] * Antiviral activity: While several synthesized benzimidazolylthiazoles were evaluated for anti-HIV activity, none exhibited significant effects in the conducted study. [] * Electrochemical Detection: A highly selective electrochemical method for detecting 5-formyluracil (5fU) in DNA utilizes (2-Benzimidazolyl)acetonitrile labeling. This method shows promise for understanding epigenetics and DNA damage. [, ]
Q6: Is there research on the structure-activity relationship (SAR) of 1H-Benzimidazole-2-acetonitrile derivatives?
A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that modifications on the benzimidazole ring and the substituents at the acetonitrile moiety can influence the biological activity of the resulting compounds. For instance, the antifungal activity of benzimidazol-2-ylcyanoketone oxime ethers was significantly affected by the substituents on the benzene ring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.